![molecular formula C8H13NO2 B14308802 2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one CAS No. 112405-30-8](/img/structure/B14308802.png)
2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-methyl-2-azabicyclo[321]octan-3-one is a nitrogen-containing heterocyclic compound This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one typically involves the following steps:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable amino alcohol, cyclization can be induced using strong acids like hydrochloric acid or sulfuric acid.
Reductive Amination: Another approach is the reductive amination of a ketone precursor with an amine, followed by cyclization. This method often employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability and cost-effectiveness. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a scaffold for drug development, particularly for compounds targeting the central nervous system.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, potentially modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Lacks the hydroxy and methyl groups, making it less functionalized.
Tropane Alkaloids: Share a similar bicyclic structure but differ in functional groups and biological activity.
Uniqueness
2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxy and methyl groups provide additional sites for chemical modification, enhancing its versatility in synthetic applications.
Eigenschaften
CAS-Nummer |
112405-30-8 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
2-hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H13NO2/c1-5-6-2-3-7(4-6)9(11)8(5)10/h5-7,11H,2-4H2,1H3 |
InChI-Schlüssel |
YMMVXGQWTDNJNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CCC(C2)N(C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


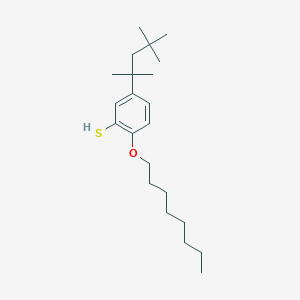

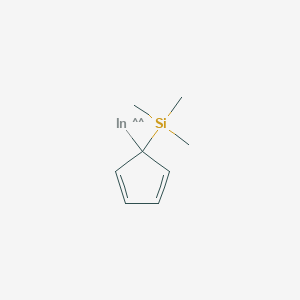

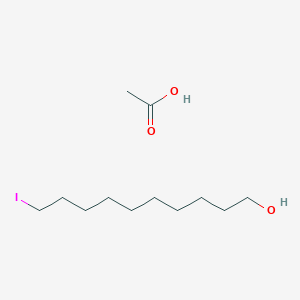
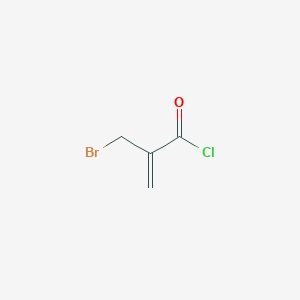
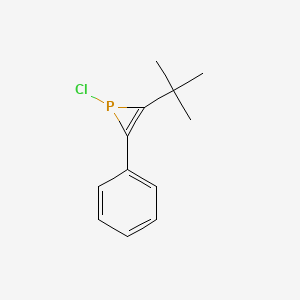
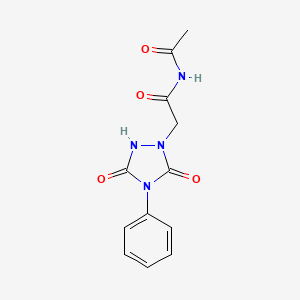


![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)


